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Introduction to Colibactin

Colibactin is a genotoxic secondary metabolite produced by various strains of Escherichia coli,
particularly those belonging to the B2 phylogenetic group, as well as other Enterobacteriaceae.
[1][2] It is synthesized by a large 54-kb hybrid nonribosomal peptide synthetase-polyketide
synthase (NRPS-PKS) machinery encoded by the pks genomic island, also known as the clb
gene cluster.[2][3][4] This cluster contains 19 genes (clbA to clbS) responsible for the
biosynthesis, transport, and maturation of colibactin.[4][5] The mature toxin acts as a DNA
alkylating agent, inducing DNA double-strand breaks (DSBs) and interstrand crosslinks in host
eukaryaotic cells.[1][3] This DNA damage triggers cellular senescence, cell cycle arrest, and
genomic instability, linking colibactin to the development and progression of colorectal cancer
(CRC).[1][2][3]

Significance of Colibactin Knockout Strains
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The generation of colibactin knockout (Aclb) E. coli strains is a critical tool for elucidating its
biological functions and pathological roles. These strains serve as isogenic negative controls,
allowing researchers to definitively attribute observed phenotypes to the presence of colibactin.
Key applications include:

o Cancer Research: Comparing wild-type pks+ strains with Aclb mutants in cell culture and
animal models to study the mechanisms of colibactin-induced carcinogenesis.[2]

e Microbiome Studies: Investigating the ecological role of colibactin in shaping gut microbial
community structure and mediating microbe-microbe interactions.[6]

o Drug Development: Screening for therapeutic agents that can inhibit colibactin production or
mitigate its genotoxic effects. A Aclb strain is essential for validating the specificity of
candidate inhibitors.

o Probiotic Safety: Engineering safer probiotic strains, such as E. coli Nissle 1917, by deleting
the pks island to eliminate potential carcinogenic risks while retaining beneficial properties.[7]

This document provides detailed protocols for two robust and widely used methods for
generating colibactin knockouts in E. coli: Lambda Red Recombineering and CRISPR-Cas9
Gene Editing.

Experimental Protocols

Two primary methods are recommended for generating clb gene cluster knockouts. Lambda
Red recombineering is a classic, highly efficient method for targeted gene replacement in E.
coli. CRISPR-Cas9 offers a powerful alternative that can be adapted for scarless deletions and
multiplex editing.

Protocol 1: Gene Deletion via Lambda Red
Recombineering

This method utilizes the bacteriophage A Red recombination system (proteins Gam, Exo, and
Beta) to replace a target gene with a selectable antibiotic resistance cassette.[8][9] The key is
to express the Red proteins, which facilitate recombination of a linear DNA fragment containing
the resistance cassette flanked by short homology arms (~50 bp) identical to the regions
upstream and downstream of the target gene.
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Workflow Diagram: Lambda Red Recombineering
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Caption: Workflow for generating a gene knockout using Lambda Red recombineering.
Methodology:

2.1.1 Target Gene Selection To abrogate colibactin production, deleting a key biosynthesis
gene is sufficient. The clbP gene, encoding a crucial peptidase for pre-colibactin maturation, or
clbA, an essential phosphopantetheinyl transferase, are excellent targets.[4][10][11] For
complete removal, the entire ~54 kb pks island can be targeted, though this is more complex.

2.1.2 Primer Design and Knockout Cassette Amplification
» Design Primers: Design forward and reverse primers (~70 nt each).

o Forward Primer: Consists of 50 nt of homology to the region immediately upstream of the
clb target gene's start codon, followed by 20 nt that bind to the template plasmid carrying
the resistance cassette (e.g., pKD4 or pKD3).

o Reverse Primer: Consists of 50 nt of homology to the region immediately downstream of
the clb target gene's stop codon, followed by 20 nt that bind to the template plasmid.

» PCR Amplification: Use the designed primers and a template plasmid (e.g., pKD4 for
kanamycin resistance or pKD3 for chloramphenicol resistance) to amplify the linear knockout
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cassette.

o Purify PCR Product: Purify the PCR product using a standard PCR cleanup kit and elute in
sterile water. Digest the template plasmid DNA with Dpnl to remove it.

2.1.3 Preparation of Electrocompetent Cells

o Transform Helper Plasmid: Transform the target E. coli strain (e.g., E. coli Nissle 1917) with
the temperature-sensitive helper plasmid pKD46, which carries the A Red genes under an
arabinose-inducible promoter. Select colonies on LB agar with ampicillin (100 pg/mL) at
30°C.

e Induce Red System: Inoculate a single colony into 5 mL of LB broth with ampicillin and grow
overnight at 30°C. The next day, subculture 500 pL into 50 mL of fresh LB with ampicillin and
10 mM L-arabinose. Grow at 30°C with shaking to an OD600 of 0.4-0.6.

o Prepare Cells: Chill the culture on ice for 20 minutes. Pellet the cells by centrifugation at 4°C.
Wash the cells three times with ice-cold sterile 10% glycerol.

¢ Final Resuspension: Resuspend the final cell pellet in a small volume (~100 pL) of ice-cold
10% glycerol. These cells are now electrocompetent and ready for use.

2.1.4 Electroporation and Selection

» Electroporation: Mix 50 pL of the electrocompetent cells with 100-200 ng of the purified linear
knockout cassette. Transfer to a pre-chilled 1-mm electroporation cuvette. Electroporate
using settings such as 1.8 kV, 25 pyF, 200 Q.[12]

e Recovery: Immediately add 1 mL of SOC medium to the cuvette and transfer the cell
suspension to a microfuge tube. Incubate at 37°C for 2-3 hours with gentle shaking to allow
for expression of the resistance gene.

e Plating: Plate serial dilutions of the recovery culture onto LB agar plates containing the
appropriate antibiotic (e.g., kanamycin at 50 pg/mL or chloramphenicol at 25 pug/mL).
Incubate overnight at 37°C.

2.1.5 Verification and Plasmid Curing
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o Colony PCR: Verify the correct insertion of the resistance cassette by colony PCR. Use a
combination of primers: one primer that binds upstream of the target gene's homology arm
("locus-F") and a second primer that binds within the resistance cassette ("kan-R" or "cat-
R"). A second PCR using a primer downstream of the target ("locus-R") and a primer within
the cassette can also be performed.

e Sequencing: Sequence the PCR products to confirm the precise insertion site.

e Curing pKD46: To remove the temperature-sensitive pKD46 plasmid, streak verified colonies
on LB agar without ampicillin and incubate at 37°C or 42°C overnight. Test resulting colonies
for ampicillin sensitivity.

¢ (Optional) Curing Resistance Cassette: If a "scarless" deletion is desired, use the pCP20
plasmid, which expresses the FLP recombinase. The resistance cassettes from pKD3/pKD4
are flanked by FRT sites. Transformation with pCP20 and subsequent induction will excise
the cassette, leaving behind a single FRT "scar."

Protocol 2: Gene Deletion via CRISPR-Cas9

The CRISPR-Cas9 system provides an alternative method for genome editing. It uses a guide
RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a DSB.
[12] In E. coli, which lacks efficient non-homologous end joining, this DSB is lethal unless
repaired by homologous recombination with a supplied donor DNA template.[13] This method
can be combined with Lambda Red machinery to enhance recombination efficiency.[12][14]

Workflow Diagram: CRISPR-Cas9 Gene Editing
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Caption: Workflow for generating a gene knockout using the CRISPR-Cas9 system.

Methodology:

2.2.1 Design of gRNA and Donor DNA

gRNA Design: Select a 20-nt target sequence within the clb gene of interest (e.g., clbP). The
target must be immediately followed by a Protospacer Adjacent Motif (PAM), which is
typically 'NGG' for Streptococcus pyogenes Cas9. Use online tools to minimize off-target
effects.

Donor DNA Design: Synthesize or PCR-amplify a donor DNA fragment of 100-1000 bp.[12]
[15] This fragment should consist of two homology arms corresponding to the regions
immediately upstream and downstream of the intended deletion site, joined together directly
to create a seamless deletion.

2.2.2 Plasmid Construction

Select CRISPR Plasmid: Choose a suitable all-in-one CRISPR-Cas9 plasmid for E. coli (e.g.,
pCas9cr4 or derivatives). These plasmids typically contain the Cas9 gene, a tracrRNA
scaffold, and a cloning site for the gRNA.

Clone gRNA: Synthesize two complementary oligos encoding your 20-nt gRNA target
sequence. Anneal them and ligate the resulting duplex into the linearized CRISPR-Cas9
plasmid.

2.2.3 Transformation and Gene Editing

o Preparation: Prepare electrocompetent E. coli cells. For higher efficiency, use a strain
already expressing the Lambda Red proteins (e.g., by transforming with pKD46 first).

o Co-transformation: Co-transform the competent cells with the gRNA-Cas9 plasmid (e.g., 100
ng) and the linear donor DNA (e.g., 200-500 ng).

© 2026 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b1669162/docs?utm_src=pdf-body-img#application-note-protocol-generation-of-colibactin-deficient-clb-e-coli-strains
https://pmc.ncbi.nlm.nih.gov/articles/PMC8203979/
https://www.researchgate.net/post/Anybody_can_provide_me_with_a_CRISPR_protocol_for_gene_deletion_and_substitution_in_E_coli
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669162?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Selection and Induction: Plate the cells on LB agar with the appropriate antibiotic for the
CRISPR plasmid. After colonies appear, restreak them and induce Cas9 expression
according to the plasmid's specific protocol (e.g., with anhydrotetracycline or IPTG). Only
cells that have successfully incorporated the donor DNA to repair the Cas9-induced DSB will

survive.
2.2.4 Verification

e Screening: Perform colony PCR on surviving colonies using primers that flank the deleted
region. A successful knockout will yield a smaller PCR product compared to the wild-type
strain.

e Sequencing: Sequence the PCR product from positive clones to confirm the precise,
scarless deletion of the target gene.

e Plasmid Curing: Cure the CRISPR-Cas9 plasmid from the confirmed knockout strain, often
by passaging the cells in medium without antibiotic selection.[15]

Data Presentation

Table 1: Comparison of Knockout Methodologies
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Confirmation of Colibactin Knockout Phenotype

Genotypic confirmation must be followed by phenotypic assays to ensure the knockout strain is

functionally deficient in colibactin production.

Workflow Diagram: Knockout Confirmation
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Caption: Workflow for genotypic and phenotypic verification of a colibactin knockout.

Genotypic Verification Protocol

Genomic DNA Isolation: Extract genomic DNA from the wild-type parent strain and the
putative Aclb mutant.

PCR Analysis: Perform PCR using primers that flank the deleted gene/region.

Gel Electrophoresis: Run the PCR products on an agarose gel. The product from the Aclb
mutant should be significantly smaller than the wild-type product.

Sanger Sequencing: Purify and sequence the PCR product from the mutant to confirm the
deletion junction is correct.
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Phenotypic Verification: Megalocytosis and DNA
Damage Assays

Colibactin's genotoxic activity leads to a distinct phenotype in cultured epithelial cells,

characterized by cell cycle arrest and enlargement (megalocytosis), which can be used to
confirm the loss of function.[17][18][19]

Protocol:

Cell Culture: Seed HelLa or Caco-2 human epithelial cells in a 24-well plate and grow to
~70% confluency.[18]

Bacterial Preparation: Grow wild-type (pks+), putative Aclb mutant, and a non-pathogenic
control (pks-, e.g., E. coli K-12) strains overnight. Sub-culture them for 4 hours.[18]

Infection: Infect the HeLa/Caco-2 cells with the bacterial strains at a Multiplicity of Infection
(MOI) of 25-50.[17][18]

Co-culture: Co-culture the bacteria and mammalian cells for 4 hours, then wash the cells and
add fresh medium containing gentamicin to kill extracellular bacteria.

Incubation: Incubate the cells for an additional 48-72 hours.
Analysis:

o Megalocytosis: Observe the cells under a microscope. Cells infected with the wild-type
strain should exhibit significant enlargement and a flattened morphology compared to cells
infected with the Aclb mutant or the pks- control.[18][19]

o DNA Damage (y-H2AX Staining): Fix the cells and perform immunofluorescence staining
for phosphorylated histone H2AX (y-H2AX), an early marker of DNA double-strand breaks.
[17][19] A strong y-H2AX signal should be present in the nuclei of cells infected with the
wild-type strain but should be absent or greatly reduced in cells infected with the Aclb
mutant.[17][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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